![molecular formula C12H16N2O2 B7519543 N-cyclopentyl-6-methoxypyridine-3-carboxamide](/img/structure/B7519543.png)
N-cyclopentyl-6-methoxypyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-6-methoxypyridine-3-carboxamide (CP-3,4-MPD) is a chemical compound that belongs to the class of pyridinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CP-3,4-MPD has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-6-methoxypyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is believed to be involved in the regulation of calcium signaling and ion channel activity. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to modulate the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-6-methoxypyridine-3-carboxamide has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have an effect on the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to modulate the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-6-methoxypyridine-3-carboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a valuable tool for studying various cellular processes. N-cyclopentyl-6-methoxypyridine-3-carboxamide also has an effect on the dopamine and norepinephrine systems, which are involved in various neurological and psychiatric disorders. However, N-cyclopentyl-6-methoxypyridine-3-carboxamide has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-6-methoxypyridine-3-carboxamide. One potential direction is to further investigate its mechanism of action and its impact on various neurotransmitter systems in the brain. Another potential direction is to explore its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the potential toxicity of N-cyclopentyl-6-methoxypyridine-3-carboxamide and its long-term effects on the central nervous system.
Synthesemethoden
N-cyclopentyl-6-methoxypyridine-3-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction between 6-methoxypyridine-3-carboxylic acid and cyclopentylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-6-methoxypyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a significant impact on the central nervous system, making it a valuable tool for studying various neurological disorders. N-cyclopentyl-6-methoxypyridine-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis. N-cyclopentyl-6-methoxypyridine-3-carboxamide has also been found to have an effect on the dopamine and norepinephrine systems, making it a potential treatment for various psychiatric disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-6-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-6-9(8-13-11)12(15)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMNDJGEXGWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.